

A Technical Guide to the Historical Synthesis of Salicylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Salicylic Acid

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal historical methods for the synthesis of **salicylic acid**, a cornerstone molecule in the development of modern pharmaceuticals. From its initial isolation from natural sources to the advent of industrial-scale production, the journey of **salicylic acid** synthesis is a story of chemical innovation. This document provides a detailed examination of the core historical synthetic routes, complete with experimental insights, quantitative data, and mechanistic diagrams to serve as a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Introduction: From Willow Bark to Industrial Synthesis

The therapeutic properties of willow bark, known since antiquity, are attributable to its active ingredient, salicin. The journey to harness these benefits synthetically began in the 19th century, leading to the development of robust industrial processes for producing **salicylic acid**, the direct precursor to acetylsalicylic acid (aspirin).^{[1][2][3]} This guide focuses on the two most significant historical methods that enabled the large-scale availability of this vital compound: the Kolbe-Schmitt reaction and the Reimer-Tiemann reaction.

The Kolbe-Schmitt Reaction: A Landmark in Industrial Chemistry

The Kolbe-Schmitt reaction, developed and refined in the latter half of the 19th century, remains a cornerstone of industrial **salicylic acid** production.^{[1][4]} This carboxylation reaction involves the treatment of sodium phenoxide with carbon dioxide under elevated temperature and pressure.^{[1][5][6]}

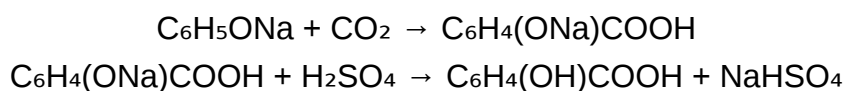
Historical Development

In 1860, Hermann Kolbe first demonstrated the synthesis of **salicylic acid** from phenol, sodium, and carbon dioxide.^{[3][7]} This initial process was conducted at high temperatures (180-250°C).^[7] A significant improvement was introduced by Rudolf Schmitt in 1885, who found that conducting the reaction with dry sodium phenoxide under pressure at a lower temperature (120–130°C) resulted in a nearly quantitative yield of **salicylic acid**, making the process industrially viable.^{[7][8]}

Reaction Mechanism and Stoichiometry

The reaction proceeds through the nucleophilic addition of the phenoxide ion to carbon dioxide. The sodium phenoxide is more reactive towards electrophilic aromatic substitution than phenol itself. The ortho-isomer (**salicylic acid**) is favored under these conditions. Subsequent acidification of the resulting sodium salicylate yields **salicylic acid**.^{[2][5][6]}

The overall stoichiometry of the Kolbe-Schmitt reaction is as follows:



Quantitative Data on the Kolbe-Schmitt Reaction

The yield and regioselectivity of the Kolbe-Schmitt reaction are highly dependent on the reaction conditions and the nature of the alkali metal phenoxide used.

Parameter	Kolbe's Method (1860)	Schmitt's Method (1885)	Modern Industrial Conditions
Temperature	180-250°C	120-130°C	125°C
Pressure	Atmospheric	80-94 bar	100 atm
Reactants	Phenol, Sodium, CO ₂	Dry Sodium Phenoxide, CO ₂	Sodium Phenoxide, CO ₂
Yield	≤ 50%	Nearly quantitative	High (e.g., up to 92.68% reported in some suspension methods)
Key Innovation	First synthesis from phenol	Use of pressure and lower temperature with dry sodium phenoxide	Continuous process development, solvent-based methods

Note: Yields can vary significantly based on specific process parameters and subsequent purification steps.

Historical Experimental Protocol (Conceptual)

While exact historical protocols are difficult to replicate perfectly, a conceptual procedure based on the principles of the Schmitt modification is outlined below.

Objective: Synthesis of **salicylic acid** from phenol via the Kolbe-Schmitt reaction.

Materials:

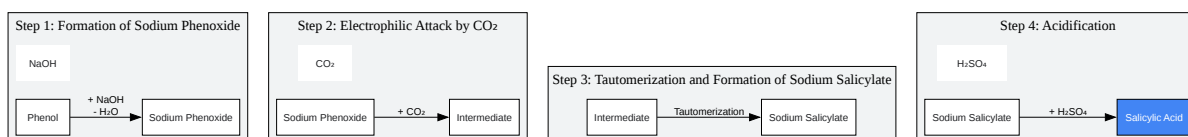
- Phenol
- Sodium hydroxide
- Carbon dioxide (gas)
- Sulfuric acid (concentrated)

- Suitable high-pressure reactor (autoclave)

Procedure:

- **Preparation of Sodium Phenoxide:** An equimolar amount of phenol is reacted with a concentrated aqueous solution of sodium hydroxide to form sodium phenoxide. The water is then removed by heating under vacuum to obtain dry sodium phenoxide powder. This drying step is critical for high yield.[8][9]
- **Carboxylation:** The dry sodium phenoxide is placed in a high-pressure autoclave. The vessel is sealed and heated to approximately 125°C. Carbon dioxide gas is then introduced into the reactor, and the pressure is maintained at around 100 atmospheres. The reaction mixture is held under these conditions for several hours with agitation.[5][10]
- **Formation of Sodium Salicylate:** During the reaction, the sodium phenoxide is converted to sodium salicylate.
- **Acidification and Isolation:** After cooling and venting the reactor, the solid product (crude sodium salicylate) is dissolved in water. The solution is then carefully acidified with sulfuric acid to a pH of approximately 1-2, causing the precipitation of **salicylic acid**. [5][11]
- **Purification:** The crude **salicylic acid** is collected by filtration, washed with cold water to remove inorganic salts, and then purified by recrystallization, typically from hot water.[11]

Kolbe-Schmitt Reaction Mechanism Diagram



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Caption: Mechanism of the Kolbe-Schmitt Reaction.

The Reimer-Tiemann Reaction: An Alternative Ortho-Formylation Route

Discovered by Karl Reimer and Ferdinand Tiemann, this reaction provides an alternative method for the ortho-substitution of phenols.^{[12][13]} While the primary product is typically salicylaldehyde (ortho-hydroxybenzaldehyde) when using chloroform, a variation of this reaction can yield **salicylic acid**.^{[12][13][14]}

Synthesis of Salicylic Acid via the Reimer-Tiemann Reaction

To synthesize **salicylic acid** using the Reimer-Tiemann reaction, carbon tetrachloride (CCl_4) is used instead of chloroform (CHCl_3).^{[12][14]} The reaction is carried out in the presence of a strong base, such as sodium hydroxide.

Reaction Mechanism

The mechanism involves the formation of dichlorocarbene ($:\text{CCl}_2$) as a reactive intermediate when chloroform is used. In the case of using carbon tetrachloride with a base, a similar intermediate is formed which then reacts with the phenoxide ion. The intermediate is subsequently hydrolyzed to form the carboxylic acid group.

Quantitative Data on the Reimer-Tiemann Reaction for Salicylic Acid

The Reimer-Tiemann reaction is often characterized by lower yields compared to the Kolbe-Schmitt reaction, with expected yields for the formylation reaction being in the range of 15-40%.^[11] The formation of byproducts is a common issue.

Parameter	Value/Condition
Carboxylating Agent	Carbon Tetrachloride (CCl ₄)
Solvent System	Biphasic: aqueous hydroxide and an organic phase
Base	Strong alkali (e.g., NaOH)
Temperature	Typically heated to around 60-70°C
Yield	Generally lower than the Kolbe-Schmitt reaction

Historical Experimental Protocol (Conceptual)

Objective: Synthesis of **salicylic acid** from phenol via the Reimer-Tiemann reaction.

Materials:

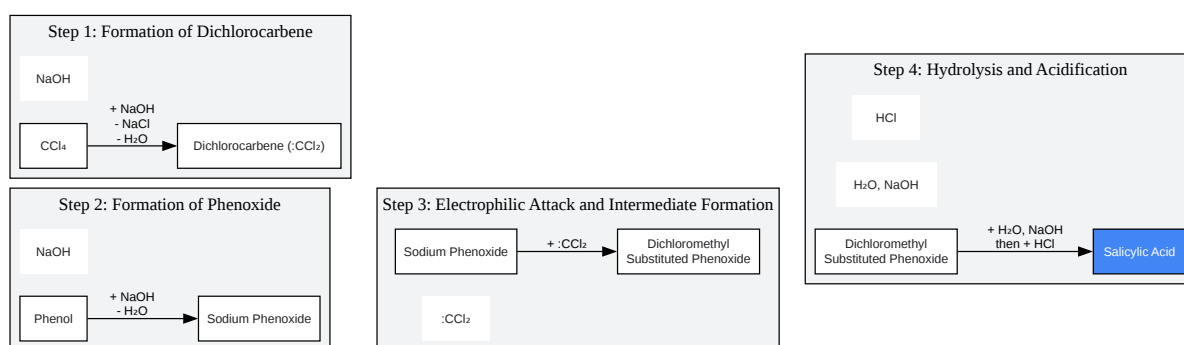
- Phenol
- Sodium hydroxide
- Carbon tetrachloride
- Hydrochloric acid (concentrated)
- Suitable reaction vessel with reflux condenser and stirrer

Procedure:

- Reaction Setup: Phenol is dissolved in an aqueous solution of sodium hydroxide in a reaction vessel equipped with a reflux condenser and a stirrer.
- Addition of Carbon Tetrachloride: Carbon tetrachloride is added to the solution. The mixture is then heated, typically to around 60-70°C, under vigorous stirring for several hours. The reaction is often exothermic once initiated.[\[13\]](#)
- Hydrolysis: During the reaction, the intermediate is hydrolyzed in the basic medium.

- **Work-up and Acidification:** After the reaction is complete, the mixture is cooled. The excess carbon tetrachloride can be removed by distillation. The remaining aqueous solution is then acidified with hydrochloric acid to a strongly acidic pH (1-2) to precipitate the **salicylic acid**.
[11]
- **Isolation and Purification:** The precipitated crude **salicylic acid** is isolated by filtration, washed with cold water, and purified by recrystallization.

Reimer-Tiemann Reaction (Salicylic Acid Synthesis) Mechanism Diagram



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- To cite this document: BenchChem. [A Technical Guide to the Historical Synthesis of Salicylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681397#historical-synthesis-methods-of-salicylic-acid]

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